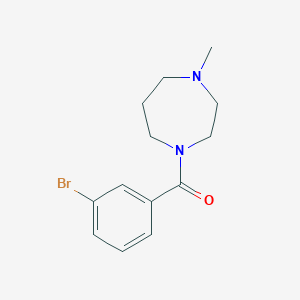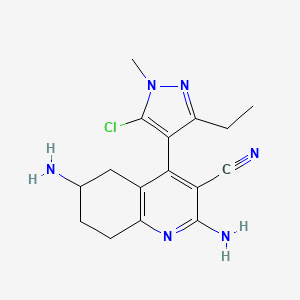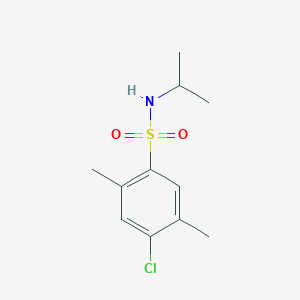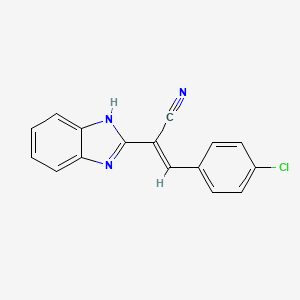![molecular formula C13H16FNO2 B5488636 N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that was initially developed as an immunosuppressant drug. However, it has since been found to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and organ transplantation.
Mécanisme D'action
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide involves its binding to sphingosine 1-phosphate (S1P) receptors, which are present on the surface of various cells, including immune cells. By binding to these receptors, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide prevents immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing their ability to attack target tissues.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells and B cells, by sequestering them in the lymph nodes. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide in lab experiments is its well-established mechanism of action and pharmacokinetics. It has been extensively studied in animal models and human clinical trials, and its safety profile is well-known. However, one limitation is that it may have off-target effects on other S1P receptors, which could lead to unintended consequences.
Orientations Futures
There are several potential future directions for research on N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide. One area of interest is in the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is in the identification of biomarkers that could predict which patients are most likely to respond to N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide treatment. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential anti-cancer properties of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide and to determine its optimal use in the treatment of various types of cancer.
Méthodes De Synthèse
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide is synthesized through a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. This is followed by the reaction of the resulting compound with 3-methyl-2-butanone to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbutanamide. Finally, this compound is treated with phosphorus oxychloride to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide.
Applications De Recherche Scientifique
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to reduce the frequency of relapses and delay disease progression. It is believed to work by modulating the immune system and preventing immune cells from attacking the myelin sheath that surrounds nerve fibers in the brain and spinal cord. N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has also been studied for its potential anti-cancer effects, particularly in the treatment of leukemia and solid tumors. It has been shown to induce cancer cell death and inhibit tumor growth. In organ transplantation, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been studied for its potential to prevent organ rejection by suppressing the immune system.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(2)9-13(16)15-7-8-17-12-6-4-3-5-11(12)14/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQDHHYQWTVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCOC1=CC=CC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)


![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)

![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)